1-(2,2-Dibromoethenyl)cyclopropane

Deuterated Internal Standard Synthesis Efavirenz Quantification LC-MS/MS Analysis

1-(2,2-Dibromoethenyl)cyclopropane is a specialized halogenated cyclopropane building block, primarily recognized as a crucial intermediate in the synthesis of Efavirenz-d4, a deuterium-labeled internal standard used in LC-MS/MS quantification of the HIV-1 non-nucleoside reverse transcriptase inhibitor Efavirenz. This liquid-phase compound (C5H6Br2, MW 225.91) features a reactive 2,2-dibromovinyl handle on a strained cyclopropane ring, providing a unique vector for constructing isotopically labeled pharmaceutical reference standards.

Molecular Formula C5H6Br2
Molecular Weight 225.91 g/mol
CAS No. 122244-78-4
Cat. No. B020152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Dibromoethenyl)cyclopropane
CAS122244-78-4
Synonyms(2,2-Dibromoethenyl)cyclopropane; 
Molecular FormulaC5H6Br2
Molecular Weight225.91 g/mol
Structural Identifiers
SMILESC1CC1C=C(Br)Br
InChIInChI=1S/C5H6Br2/c6-5(7)3-4-1-2-4/h3-4H,1-2H2
InChIKeyLRBNUEQKNNQJFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Selecting 1-(2,2-Dibromoethenyl)cyclopropane (122244-78-4): A Specialized Intermediate for Deuterated Efavirenz Synthesis


1-(2,2-Dibromoethenyl)cyclopropane is a specialized halogenated cyclopropane building block, primarily recognized as a crucial intermediate in the synthesis of Efavirenz-d4, a deuterium-labeled internal standard used in LC-MS/MS quantification of the HIV-1 non-nucleoside reverse transcriptase inhibitor Efavirenz [1]. This liquid-phase compound (C5H6Br2, MW 225.91) features a reactive 2,2-dibromovinyl handle on a strained cyclopropane ring, providing a unique vector for constructing isotopically labeled pharmaceutical reference standards .

Why a Standard Cyclopropylacetylene Intermediate Cannot Substitute for 1-(2,2-Dibromoethenyl)cyclopropane in Efavirenz-d4 Production


Attempting to replace 1-(2,2-dibromoethenyl)cyclopropane with a non-halogenated analog like cyclopropylacetylene for deuterated standard synthesis would lead to a fundamentally different product with no isotopic labeling at the cyclopropyl position. The 2,2-dibromovinyl group acts as a specific synthetic handle that can be transformed into the cyclopropylethynyl moiety of Efavirenz while preserving the deuterium atoms introduced at the cyclopropane ring, a process incompatible with common alkyne precursors . A generic substitution introduces cis/trans isomerism and eliminates the precise, isotopically pure structural replication required for a reliable internal standard, directly compromising analytical accuracy in pharmacokinetic assays [1].

Quantitative Differentiation Evidence for 1-(2,2-Dibromoethenyl)cyclopropane (122244-78-4)


Demonstrated Application Specificity: Efavirenz-d4 Intermediate vs. Non-Deuterated Precursor

Multiple authoritative chemical suppliers designate 1-(2,2-dibromoethenyl)cyclopropane exclusively as an intermediate for the synthesis of Efavirenz-d4, an isotopically labeled internal standard [1]. This contrasts with cyclopropylacetylene, which is the standard intermediate for non-deuterated Efavirenz (Sustiva). The specific utility of the dibromoethenyl compound is confirmed by the existence of its direct deuterated analog, 1-(2,2-dibromoethenyl)-2,2,3,3-d4-cyclopropane, which is used for the same purpose and explicitly cross-references the unlabelled CAS 122244-78-4 .

Deuterated Internal Standard Synthesis Efavirenz Quantification LC-MS/MS Analysis

Purity Baseline for Research-Grade Procurement: 95% vs. Unspecified Competing Grades

A reputable manufacturer specifies a minimum purity of 95% for 1-(2,2-dibromoethenyl)cyclopropane by assay . This quantitative threshold is critical for a synthetic intermediate entering a multi-step pharmaceutical standard synthesis. In contrast, many generic listings for structurally similar compounds, such as 1,1-dibromo-2-vinylcyclopropane (CAS 5398-65-2), often lack a definitive purity specification, introducing uncertainty in stoichiometric calculations and impurity profiling .

Chemical Purity Procurement Specification Building Block

Physical State and Storage Advantage: Liquid at Ambient vs. Solid Analogs Requiring Solubilization

1-(2,2-dibromoethenyl)cyclopropane is consistently described as a colorless oil (liquid) at standard storage conditions (2-8°C and ambient shipping) [1]. This offers a tangible handling advantage for automated liquid dispensing platforms compared to high-melting-point solid intermediates, such as 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, which require pre-weighing and solubilization steps . This inherent physical property can directly reduce solvent waste and increase throughput in parallel synthesis workflows.

Formulation Logistics High-Throughput Experimentation Physical Form

Proven Application Scenarios for Procuring 1-(2,2-Dibromoethenyl)cyclopropane (122244-78-4)


Synthesis of Efavirenz-d4 Internal Standard for Clinical Pharmacokinetic Studies

This is the compound's primary, vendor-certified application . Procure this compound when a laboratory needs to synthesize the stable isotope-labeled internal standard Efavirenz-d4 from a dibromovinyl precursor, ensuring isotopic purity is maintained through the cyclopropylethynyl conversion. This is essential for developing accurate LC-MS/MS assays to quantify Efavirenz in therapeutic drug monitoring or bioequivalence trials.

Mechanistic Elucidation via Isotopic Labeling in Pericyclic Reactions

The compound serves as the non-deuterated scaffold for its deuterated analog (CAS 1184977-20-5) . It should be procured as a control substrate for physical organic chemistry studies investigating the stereospecificity and kinetic isotope effects of the vinylcyclopropane-cyclopentene sigmatropic rearrangement, as established by Gajewski et al. [1]. Its dibromovinyl substituent provides a heavier leaving group analogue to probe electronic effects on the concerted pathway.

Building Block for Diversified Halogenated Cyclopropane Libraries

Due to its dual functional handles (strained cyclopropane and 1,1-dibromoalkene), this liquid reagent is a valuable building block for creating diverse compound libraries via Suzuki-Miyaura cross-coupling or Corey-Fuchs alkynylation. Its 95% minimum purity specification makes it suitable for parallel synthesis without prior purification, accelerating hit-to-lead optimization in medicinal chemistry programs targeting strained-ring pharmacophores.

Technical Documentation Hub

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